6-Carboxi-4',5'-dicloro-2',7'-dimetoxi-fluoresceína

Descripción general

Descripción

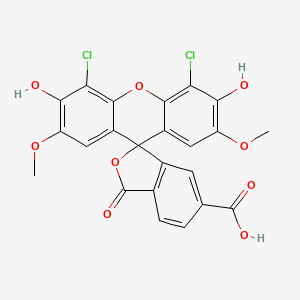

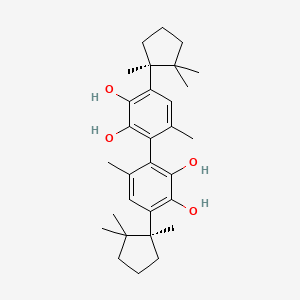

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is a fluorescein derivative characterized by the presence of chloro substituents at the 4’ and 5’ positions, methoxy groups at the 2’ and 7’ positions, and a carboxy group at the 6 position. This compound is widely used as a fluorescent dye in various scientific applications due to its unique spectral properties, including an intermediate-wavelength spectrum, high quantum yield, and low pH sensitivity in the physiological range .

Aplicaciones Científicas De Investigación

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Mecanismo De Acción

Target of Action

The primary target of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is nucleotides . It is predominantly used in automated DNA sequencing .

Mode of Action

This compound is an amine-reactive dye . It interacts with its targets (nucleotides) through a process known as labeling . This interaction results in the compound being incorporated into the DNA sequence, allowing for the sequence to be read.

Biochemical Pathways

The compound affects the DNA sequencing pathway . The downstream effects include the generation of a readable DNA sequence, which can be used for various research and diagnostic applications.

Result of Action

The molecular effect of the compound’s action is the labeling of nucleotides, which allows for the reading of the DNA sequence . On a cellular level, this can provide valuable information about the genetic makeup of the cell.

Action Environment

The action, efficacy, and stability of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein can be influenced by various environmental factors. For instance, it is characterized by an intermediate-wavelength spectra, high quantum yield, and low pH sensitivity in the physiological range . Therefore, changes in these environmental conditions could potentially affect its performance.

Análisis Bioquímico

Biochemical Properties

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein plays a crucial role in biochemical reactions as a fluorescent dye. It interacts with various biomolecules, including nucleotides and proteins, through its succinimidyl ester group, which reacts with primary amines on these biomolecules . This interaction allows for the labeling and detection of these molecules in various assays. The compound’s fluorescence characteristics, with excitation and emission wavelengths of 522 nm and 550 nm respectively, make it suitable for use in fluorescence microscopy and flow cytometry .

Cellular Effects

In cellular contexts, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is used to label and track cellular components. It influences cell function by enabling the visualization of cellular processes such as gene expression and protein localization. The compound’s fluorescence properties allow researchers to monitor changes in cell signaling pathways and cellular metabolism in real-time .

Molecular Mechanism

The molecular mechanism of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves its binding interactions with biomolecules. The succinimidyl ester group of the compound forms covalent bonds with primary amines on proteins and nucleotides, leading to stable conjugates. This binding facilitates the detection and quantification of these biomolecules in various assays. Additionally, the compound’s fluorescence properties are utilized to monitor changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein in laboratory settings can vary. The compound is relatively stable when stored at low temperatures and protected from light. Prolonged exposure to light and higher temperatures can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that the compound maintains its fluorescence properties for extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

In animal models, the effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein vary with different dosages. At low doses, the compound is effective for labeling and tracking biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and interference with normal cellular functions. It is essential to optimize the dosage to achieve the desired labeling without causing harm to the animal models .

Metabolic Pathways

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is involved in metabolic pathways related to its role as a fluorescent dye. The compound interacts with enzymes and cofactors that facilitate its conjugation to biomolecules. These interactions can affect metabolic flux and metabolite levels, particularly in assays where the compound is used to monitor metabolic changes .

Transport and Distribution

Within cells and tissues, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s fluorescence properties allow researchers to track its distribution and study its effects on cellular processes .

Subcellular Localization

The subcellular localization of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, making it a valuable tool for studying subcellular processes and protein interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is typically synthesized through the hydroxylation of dichloro-2’,7’-dimethoxyfluorescein.

Industrial Production Methods

In industrial settings, the synthesis of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves the use of advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Esterification: The carboxy group can react with alcohols to form esters.

Amidation: The carboxy group can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Amidation: Reagents include amines and coupling agents such as carbodiimides.

Major Products

Substitution Products: Compounds with different functional groups replacing the chloro substituents.

Esters: Formed by the reaction of the carboxy group with alcohols.

Amides: Formed by the reaction of the carboxy group with amines.

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar spectral properties but lacks the chloro and methoxy substituents.

2’,7’-Dichlorofluorescein: Similar to 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein but without the carboxy group.

5-Carboxytetramethylrhodamine: Another fluorescent dye with different substituents and spectral properties.

Uniqueness

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is unique due to its combination of chloro, methoxy, and carboxy substituents, which confer specific spectral properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and chemical reactivity .

Propiedades

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2O9/c1-31-13-6-11-19(15(24)17(13)26)33-20-12(7-14(32-2)18(27)16(20)25)23(11)10-5-8(21(28)29)3-4-9(10)22(30)34-23/h3-7,26-27H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLISIVVYLGCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)O)C(=O)O3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436997 | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82855-40-1 | |

| Record name | JOE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82855-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using JOE as an acceptor chromophore in energy transfer (ET) primers for DNA sequencing compared to other dyes like JOE?

A: Research suggests that replacing JOE with 5- or 6-carboxyrhodamine-6G (G5 or G6) in ET primers, while using FAM as the donor, can result in improved electrophoretic mobility matching of the labeled DNA fragments. [] This means the DNA fragments tagged with different ET primers will migrate more similarly during electrophoresis, simplifying analysis. Additionally, using G5 or G6 leads to less overlap in the fluorescence emission of the labeled DNA fragments. This improved spectral resolution is likely due to the narrower emission spectrum of G5 or G6 compared to JOE when paired with FAM in ET primers. [] This allows for clearer differentiation of the fluorescent signals from different ET primers, enhancing the accuracy of DNA sequencing and multiplex genetic analysis.

Q2: How does the fluorescence intensity of JOE compare to other dyes used in real-time PCR, and what implications does this have for data interpretation?

A: When used as a reporter dye in TaqMan probes for real-time PCR, JOE was observed to have potentially weaker fluorescence compared to carboxyfluorescein (FAM). [] In a study detecting and typing Herpes Simplex Virus (HSV), while JOE successfully detected HSV-2 and FAM detected HSV-1, the cycle threshold (Ct) values for HSV-2 (detected by JOE) were higher than for HSV-1 (detected by FAM). [] This difference in Ct values could be attributed, in part, to the potentially weaker fluorescence of JOE compared to FAM. Researchers should consider the possibility of varying fluorescence intensities between dyes when designing multiplex real-time PCR assays and interpreting results, especially when comparing Ct values between targets labeled with different dyes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

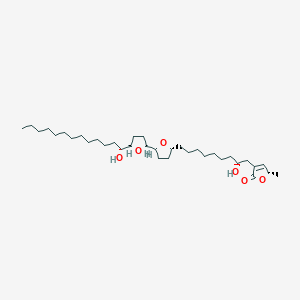

![5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B1246348.png)

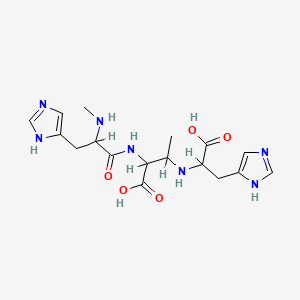

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

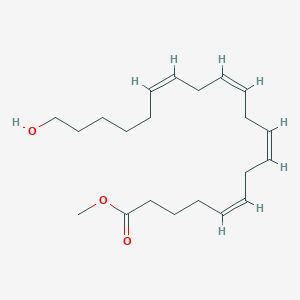

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)